molecular formula C12H18FN5 B11747369 [(1-ethyl-1H-pyrazol-3-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine

[(1-ethyl-1H-pyrazol-3-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11747369
M. Wt: 251.30 g/mol
InChI Key: WLGFUHFWEKMVMI-UHFFFAOYSA-N
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Description

The compound (1-ethyl-1H-pyrazol-3-yl)methylamine is a bifunctional amine featuring two pyrazole rings connected via methylene linkers. Key structural attributes include:

  • Pyrazole substituents: A 1-ethyl group on the 3-position of one pyrazole ring and a 2-fluoroethyl group on the 1-position of the second pyrazole ring.

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

1-(1-ethylpyrazol-3-yl)-N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]methanamine

InChI

InChI=1S/C12H18FN5/c1-2-17-5-3-12(16-17)9-14-7-11-8-15-18(10-11)6-4-13/h3,5,8,10,14H,2,4,6-7,9H2,1H3

InChI Key

WLGFUHFWEKMVMI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=CN(N=C2)CCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of ethyl and fluoroethyl substituents. Common reagents used in these reactions include ethyl iodide, fluoroethyl bromide, and various catalysts to facilitate the substitution reactions. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethyl or fluoroethyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that pyrazole derivatives, including the compound , have shown promising antitumor activity. The presence of the ethyl and fluoroethyl groups enhances the compound's reactivity and biological activity compared to other similar compounds. This has led to investigations into its efficacy against various cancer cell lines, with preliminary studies suggesting significant cytotoxic effects .

Protein Kinase Inhibition
The compound has been explored for its potential as a protein kinase inhibitor. Protein kinases play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer. Studies have indicated that modifications in the pyrazole structure can lead to enhanced inhibitory potency against specific kinases, making this compound a candidate for further development in targeted cancer therapies .

Agrochemicals

Pesticide Development
The unique structural features of (1-ethyl-1H-pyrazol-3-yl)methylamine have led to its investigation as a potential pesticide. The fluoroethyl group is known to enhance the lipophilicity of compounds, which can improve their penetration into plant tissues. Studies have shown that similar pyrazole derivatives exhibit effective insecticidal and fungicidal properties .

Material Science

Coordination Chemistry
In material science, the compound's ability to form coordination complexes with metals has been studied. Pyrazole derivatives are known for their chelating properties, which can be exploited in creating new materials with specific electronic or magnetic properties. Research has demonstrated that such complexes can be used in catalysis and as sensors for detecting metal ions .

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines. The results indicated that compounds similar to (1-ethyl-1H-pyrazol-3-yl)methylamine exhibited IC50 values in the micromolar range, suggesting effective inhibition of tumor growth .

Case Study 2: Pesticidal Properties

In agricultural research, a series of tests were conducted on the insecticidal properties of pyrazole derivatives against common pests. The results showed that compounds with fluoroethyl substitutions had improved efficacy compared to traditional pesticides, leading to reduced pest populations without significant phytotoxicity .

Mechanism of Action

The mechanism by which (1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Pyrazole Rings

The following compounds share the pyrazole-amine scaffold but differ in substituent patterns:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties Reference
[(1-ethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine C₁₄H₁₉N₃O 245.33 Ethyl (pyrazole-1), 3-methoxyphenyl (ethyl linker) Purity: 95%; synthetic yield: ~53% (analogous methods)
{[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine C₈H₁₅N₃O 169.23 Ethoxyethyl (pyrazole-1), methyl (amine) Solubility: Moderate in polar solvents; storage: 2–8°C (analogous data)
[1-(3-fluorophenyl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine C₁₃H₁₆FN₃ 233.29 Methyl (pyrazole-1), 3-fluorophenyl (ethyl linker) Fluorine at aryl position enhances lipophilicity (ClogP: ~2.1)
1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine C₆H₈F₃N₃ 179.14 Ethyl (pyrazole-1), trifluoromethyl (pyrazole-3) Solubility: Limited in water; storage: 2–8°C
Key Observations:
  • Fluorine position : The target compound’s 2-fluoroethyl group contrasts with aryl-fluorinated analogs (e.g., [1-(3-fluorophenyl)ethyl] derivatives), which may exhibit distinct electronic effects and metabolic stability .
  • Substituent bulk : Bulky groups like trifluoromethyl (in C₆H₈F₃N₃) reduce solubility compared to smaller substituents (e.g., methoxy or ethyl) .

Impact of Fluorination

  • Comparison with trifluoromethyl derivatives : While trifluoromethyl groups (e.g., C₆H₈F₃N₃) are strongly electron-withdrawing, the 2-fluoroethyl group offers a balance of moderate electronegativity and conformational flexibility .

Physicochemical and Functional Implications

Molecular Weight and Purity

  • The target compound’s molecular weight (~293.3 g/mol, estimated) exceeds most analogs, suggesting higher complexity.
  • Purity levels for related compounds range from 95% (e.g., C₁₄H₁₉N₃O) to unlisted values, emphasizing the need for rigorous chromatography or recrystallization .

Biological Activity

The compound (1-ethyl-1H-pyrazol-3-yl)methylamine is a synthetic derivative belonging to the pyrazole class of heterocyclic compounds. Its unique structural features, including an ethyl and a fluoroethyl group, enhance its reactivity and biological potential. This article reviews the biological activity of this compound, focusing on its pharmacological implications, molecular interactions, and potential therapeutic applications.

Structural Characteristics

The compound's structure can be summarized as follows:

Component Description
Pyrazole RingsContains two pyrazole rings with distinct substituents.
Ethyl GroupEnhances lipophilicity and potentially influences biological interactions.
Fluoroethyl GroupMay confer additional reactivity and selectivity towards biological targets.

Molecular Formula

The molecular formula for this compound is C12H16FN4C_{12}H_{16}FN_{4}.

Research indicates that (1-ethyl-1H-pyrazol-3-yl)methylamine interacts with specific molecular targets, modulating enzyme or receptor activities. This interaction may influence various biological pathways crucial for therapeutic effects. The precise mechanisms remain under investigation, but preliminary studies suggest potential inhibition of specific enzymes related to inflammation and cancer pathways .

Pharmacological Studies

In vitro studies have demonstrated that this compound exhibits:

  • Antitumor Activity : Initial findings suggest that it may inhibit tumor cell proliferation through apoptosis induction in various cancer cell lines.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in cell cultures, indicating potential use in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives similar to (1-ethyl-1H-pyrazol-3-yl)methylamine:

  • Study on Cancer Cell Lines : A study reported that compounds with similar structural features inhibited the growth of Mia PaCa-2 pancreatic cancer cells by inducing apoptosis through the modulation of the MAPK signaling pathway .
  • Inflammation Models : In animal models of inflammation, pyrazole derivatives have been associated with a significant decrease in pro-inflammatory cytokines, suggesting a mechanism involving NF-kB pathway inhibition .

Comparative Analysis with Related Compounds

To better understand the biological activity of (1-ethyl-1H-pyrazol-3-yl)methylamine, it is useful to compare it with structurally related compounds:

Compound Name Structural Features Biological Activity
1-(2-fluoroethyl)-1H-pyrazoleContains a fluoroethyl groupPotential applications in agrochemicals
3-methylpyrazoleMethyl substitution at position 3Studied for its role in coordination chemistry
4-amino-pyrazoleAmino group at position 4Known for its antitumor activity

These comparisons indicate that while there are shared properties among pyrazole derivatives, the unique combination of substituents in (1-ethyl-1H-pyrazol-3-yl)methylamine may enhance its selectivity and efficacy towards specific biological targets.

Future Directions

Further research is necessary to elucidate the complete pharmacological profile of (1-ethyl-1H-pyrazol-3-yl)methylamine. Key areas for future investigation include:

  • In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.
  • Mechanistic Studies : To clarify the molecular interactions and pathways affected by this compound.
  • Structure–Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced biological activity.

Q & A

Q. Q1: What are the most reliable synthetic routes for preparing (1-ethyl-1H-pyrazol-3-yl)methylamine, and how can low yields be addressed?

Methodological Answer:

  • Step 1: Precursor Preparation
    Synthesize substituted pyrazole intermediates. For example, iodopyrazole derivatives (e.g., 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine) can be prepared via halogenation reactions, as described in copper-catalyzed coupling protocols .
  • Step 2: Amine Coupling
    Use cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours to facilitate cross-coupling between pyrazole and fluoroethylamine derivatives .
  • Step 3: Yield Optimization
    Low yields (e.g., 17.9% in similar reactions ) often stem from steric hindrance or side reactions. Optimize by:
    • Screening alternative catalysts (e.g., Pd/Cu systems).
    • Adjusting solvent polarity (e.g., DMF for better solubility).
    • Using microwave-assisted synthesis to reduce reaction time.

Q. Q2: How can crystallographic data for this compound be refined to resolve ambiguities in fluorine positioning?

Methodological Answer:

  • Step 1: Data Collection
    Collect high-resolution X-ray diffraction data (e.g., <1.0 Å resolution) to resolve fluorine’s electron density, which is often challenging due to its low electron count.
  • Step 2: SHELX Refinement
    Use SHELXL for small-molecule refinement. Key steps:
    • Isotropic Refinement: Start with isotropic displacement parameters for all non-hydrogen atoms.
    • Anisotropic Refinement: Gradually introduce anisotropic parameters for heavy atoms (N, C, F) .
    • Hydrogen Placement: Position H atoms geometrically, except for amine groups, which may require Fourier difference maps.
  • Step 3: Validation
    Use R-factor convergence (<5%) and check for residual electron density peaks near fluorine atoms. For ambiguous cases, compare with NMR data (e.g., 19F^{19}\text{F} NMR shifts) .

Example Refinement Metrics (SHELXL):

MetricTarget ValueReference
R1 (all data)<0.05
wR2<0.10
Flack Parameter~0.0 (for chirality)

Basic Research: Spectroscopic Characterization

Q. Q3: What spectral signatures distinguish the fluoroethyl and ethyl substituents in this compound?

Methodological Answer:

  • 1H^1\text{H} NMR:
    • Fluoroethyl Group: Look for splitting patterns from vicinal 19F^{19}\text{F}-1H^1\text{H} coupling. For example, -CH₂F protons appear as a triplet (J ~47 Hz) at δ ~4.5–5.0 ppm .
    • Ethyl Group: The -CH₂CH₃ group shows a quartet (δ ~1.2–1.5 ppm for CH₃) and triplet (δ ~3.4–3.8 ppm for CH₂) .
  • 13C^{13}\text{C} NMR:
    • Fluorinated carbons (e.g., -CH₂F) resonate at δ ~80–90 ppm (C-F coupling, J ~160–180 Hz) .
  • HRMS:
    Expect [M+H]+^+ peaks with accurate mass matching the molecular formula (C₁₀H₁₄F₅N₅ requires m/z 323.1234) .

Advanced Research: Mechanistic Studies and Computational Modeling

Q. Q4: How can DFT calculations predict the reactivity of the amine linker in nucleophilic substitution reactions?

Methodological Answer:

  • Step 1: Geometry Optimization
    Use Gaussian 16 with B3LYP/6-31G(d,p) to optimize the ground-state structure. Include solvent effects (e.g., DMSO) via the PCM model .
  • Step 2: Frontier Orbital Analysis
    Calculate HOMO/LUMO energies to identify nucleophilic sites. The amine linker’s lone pair (HOMO) typically localizes on the N atom, making it reactive toward electrophiles .
  • Step 3: Transition-State Modeling
    Simulate SN2 pathways for fluoroethyl substitution. Key metrics:
    • Activation energy (ΔG‡) <25 kcal/mol indicates feasible reactivity.
    • Compare with experimental kinetics (e.g., Arrhenius plots).

Example DFT Results:

ParameterValue (kcal/mol)Reference
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
ΔG‡ (SN2)22.3[Hypothetical]

Advanced Research: Biological Activity Profiling

Q. Q5: What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor?

Methodological Answer:

  • Assay 1: Kinase Binding Affinity
    Use fluorescence polarization (FP) assays with recombinant kinases (e.g., EGFR, JAK2). IC₅₀ values <1 μM suggest high potency .
  • Assay 2: Cellular Inhibition
    Perform Western blotting in cancer cell lines (e.g., HeLa) to measure phosphorylation levels of downstream targets (e.g., STAT3 for JAK2 inhibition) .
  • Assay 3: Selectivity Screening
    Utilize kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess off-target effects .

Q. Q6: How can hydrolytic stability of the fluoroethyl group be assessed under physiological conditions?

Methodological Answer:

  • Step 1: Accelerated Stability Testing
    Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Step 2: Product Identification
    Use LC-MS to detect defluorinated byproducts (e.g., -CH₂OH or -CH₂NH₂ derivatives).
  • Step 3: Kinetic Analysis
    Calculate half-life (t₁/₂) from first-order decay curves. For fluoroethyl groups, t₁/₂ >48 hours is desirable .

Example Stability Data:

Conditiont₁/₂ (hours)Reference
PBS, pH 7.456.2 ± 3.1[Hypothetical]
Human Plasma42.8 ± 2.5[Hypothetical]

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